Ethylene glycol diacrylate

Catalog No.
S561481
CAS No.
2274-11-5
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diacrylate

CAS Number

2274-11-5

Product Name

Ethylene glycol diacrylate

IUPAC Name

2-prop-2-enoyloxyethyl prop-2-enoate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2

InChI Key

KUDUQBURMYMBIJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC(=O)C=C

Synonyms

PEG 700 diacrylate, PEG-DA, poly(ethylene glycol)-diacrylate macromer, poly(ethylene glycol)diacrylate, poly(ethyleneglycol) diacrylate, poly(ethyleneglycol)diacrylate, polyethyleneglycol 700 diacrylate, polyethyleneglycol diacrylate

Canonical SMILES

C=CC(=O)OCCOC(=O)C=C

Tissue Engineering and Drug Delivery

EGDA's biocompatibility and ability to form hydrogels make it valuable in tissue engineering and drug delivery research. These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and differentiation. Additionally, they can be loaded with drugs and other therapeutic agents for controlled release and targeted delivery [, ].

  • Biocompatibility: EGDA exhibits minimal cytotoxicity and is well-tolerated by cells, making it suitable for in vitro and in vivo studies [].
  • Hydrogel Formation: EGDA readily undergoes photopolymerization, allowing for the formation of hydrogels with tunable properties like stiffness and degradation rate []. This tunability allows researchers to create hydrogels that mimic the specific properties of different tissues.
  • Drug Delivery: EGDA hydrogels can encapsulate drugs and release them in a controlled manner. This controlled release can improve drug efficacy and reduce side effects [].

Biomaterials and Regenerative Medicine

EGDA finds applications in developing biomaterials for various purposes in regenerative medicine research. Its tailorable properties allow researchers to create materials that mimic the functionalities of various tissues and organs.

  • Biocompatibility: Similar to tissue engineering, EGDA's biocompatibility is crucial for its use in biomaterials that come in contact with living tissues [].
  • Tailorable Properties: By modifying the chemical structure of EGDA or incorporating other components, researchers can adjust the mechanical properties, degradation rate, and other functionalities of the resulting biomaterials [].
  • Corneal Inlays: Researchers are exploring the use of photopolymerized EGDA for corneal inlays to improve vision in patients with specific corneal conditions [].

Environmental Applications

EGDA's ability to form hydrogels with high adsorption capacity makes it a potential candidate for environmental remediation research. These hydrogels can be used to remove heavy metals and other contaminants from water.

  • Adsorption Capacity: EGDA hydrogels can effectively adsorb various pollutants from water due to their high surface area and tunable properties [].
  • Heavy Metal Removal: Studies have shown promising results in using EGDA-based hydrogels for removing lead and other heavy metals from water [].

Ethylene glycol diacrylate is a diacrylate ester derived from ethylene glycol, characterized by its two acrylate functional groups. This compound is primarily utilized as a cross-linking agent in polymer chemistry, facilitating the formation of three-dimensional networks in hydrogels and other polymeric materials. Its structure allows for significant versatility in modifying physical properties such as elasticity, strength, and permeability of the resultant materials.

EGDA is a skin, eye, and respiratory irritant. It can cause allergic skin reactions and is suspected to be a mutagen []. Here are some safety points to consider:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and respirators when handling EGDA [].
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin, eyes, and clothing.
  • Store EGDA in a cool, dry, and dark place in a tightly sealed container [].

Ethylene glycol diacrylate undergoes free-radical polymerization, which can be initiated through heat or ultraviolet light. The polymerization process involves the reaction of the acrylate groups with other monomers or oligomers, leading to the formation of cross-linked networks. For example, it can react with poly(ethylene glycol) or other acrylate compounds to create hydrogels with specific mechanical properties . Additionally, it can participate in Michael addition reactions, further expanding its utility in creating functionalized surfaces for biomedical applications .

Ethylene glycol diacrylate exhibits low toxicity and biocompatibility, making it suitable for various biomedical applications, including drug delivery systems and tissue engineering scaffolds. Its hydrophilic nature allows it to absorb water and swell, which is beneficial for creating hydrogels that mimic natural tissue properties. Studies indicate that hydrogels made from ethylene glycol diacrylate can support cell adhesion and proliferation, making them promising candidates for regenerative medicine .

The synthesis of ethylene glycol diacrylate typically involves the esterification of ethylene glycol with acrylic acid or acryloyl chloride. This reaction can be catalyzed by acid catalysts under controlled conditions to yield high-purity products. Another method includes the use of photoinitiated polymerization techniques where ethylene glycol is reacted with acrylate monomers under UV light to form cross-linked networks directly .

Ethylene glycol diacrylate has a wide range of applications across various fields:

  • Biomedical Engineering: Used in creating hydrogels for drug delivery and tissue scaffolding.
  • Adhesives and Sealants: Functions as a cross-linker in adhesives to enhance durability.
  • Coatings: Employed in coatings that require flexibility and resistance to environmental factors.
  • Microfabrication: Utilized in the production of microstructures for sensors and devices .

Research has indicated that ethylene glycol diacrylate-based hydrogels can be modified to enhance interactions with biological molecules. For instance, by functionalizing the hydrogel surface with cell-adhesive ligands, researchers have demonstrated improved cell adhesion and growth on these materials. Such modifications are crucial for applications in tissue engineering where cellular interaction is paramount .

Several compounds share structural similarities with ethylene glycol diacrylate, including:

Compound NameStructureKey Features
Diethylene Glycol DiacrylateTwo acrylate groups linked by two ethylene unitsHigher flexibility due to longer chain length
Trimethylolpropane TriacrylateThree acrylate groups linked by a trimethylolpropane unitGreater cross-linking potential
Polyethylene Glycol DimethacrylateTwo methacrylate groups linked by polyethylene glycolOffers different mechanical properties due to methacrylate groups

Ethylene glycol diacrylate stands out due to its balance between hydrophilicity and mechanical strength, making it particularly effective for applications requiring both flexibility and structural integrity.

XLogP3

1.2

UNII

42Q902RIYE

GHS Hazard Statements

Aggregated GHS information provided by 550 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 550 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 482 of 550 companies with hazard statement code(s):;
H315 (77.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (85.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2274-11-5
26570-48-9
28158-16-9

Wikipedia

Ethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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